molecular formula C13H15BN2O4 B581508 4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile CAS No. 1218791-28-6

4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Cat. No.: B581508
CAS No.: 1218791-28-6
M. Wt: 274.083
InChI Key: JPOBIUGNFDSEOW-UHFFFAOYSA-N
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Description

4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a boronate ester derivative featuring a benzonitrile backbone substituted with a nitro group (-NO₂) at the para position and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the ortho position. This compound is structurally significant due to the electron-withdrawing nitro and nitrile groups, which modulate its electronic properties, making it a valuable intermediate in cross-coupling reactions, such as Suzuki-Miyaura couplings .

The nitro group enhances the compound’s electrophilicity, facilitating its use in constructing complex aromatic systems for applications in materials science (e.g., charge-transfer dyads ) and pharmaceutical intermediates. The pinacol boronate ester moiety improves stability and solubility in organic solvents, a common feature in boron-containing reagents .

Properties

IUPAC Name

4-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BN2O4/c1-12(2)13(3,4)20-14(19-12)11-7-10(16(17)18)6-5-9(11)8-15/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPOBIUGNFDSEOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675092
Record name 4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218791-28-6
Record name 4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Palladium-Catalyzed Coupling with Aryl Halides

A representative procedure involves:

  • Reactants : 2-Bromo-4-nitrobenzonitrile and bis(pinacolato)diboron.

  • Catalyst : Pd(PPh3_3)4_4 or Pd2_2(dba)3_3 with ligands such as tri(m-tolyl)phosphine.

  • Base : Potassium phosphate or sodium carbonate.

  • Solvent : Tetrahydrofuran (THF) or 1,4-dioxane/water mixtures.

  • Conditions : 60–100°C under inert atmosphere for 12–24 hours.

Example :
In a 2020 study, 2-bromo-4-nitrobenzonitrile (0.5 mol) was coupled with bis(pinacolato)diboron (0.6 mol) using Pd2_2(dba)3_3 (0.2 mol%) and tri(m-tolyl)phosphine (1 mol%) in THF at 60°C, yielding 95.3% product.

Key Reaction Parameters

ParameterOptimal RangeImpact on Yield
Catalyst Loading0.1–1.0 mol% Pd>90% above 0.5%
Temperature60–100°CHigher yields at 80–100°C
Solvent PolarityTHF > Dioxane > EtOAcTHF maximizes stability

Directed Ortho-Borylation via Iridium Catalysis

Iridium complexes enable direct C-H borylation of nitro-substituted benzonitriles. This method avoids pre-functionalized aryl halides but requires careful control of directing groups.

Iridium-Catalyzed Borylation

  • Catalyst : [Ir(COD)OMe]2_2 with 4,4′-di-tert-butylbipyridine (dtbpy).

  • Boron Source : B2_2pin2_2.

  • Conditions : 80–120°C in hexane or toluene.

Example :
4-Nitrobenzonitrile underwent borylation at the ortho position using [Ir(COD)OMe]2_2 (2 mol%) and dtbpy (3 mol%) in hexane at 100°C, achieving 78% yield.

Selectivity Challenges

  • Nitro Group Effects : The nitro group’s strong electron-withdrawing nature deactivates the ring, necessitating higher temperatures.

  • Competing Sites : Para-nitrile groups weakly direct borylation, but steric effects favor ortho substitution.

Lithiation-Borylation Strategies

Lithiation followed by borylation is effective for substrates resistant to cross-coupling.

Ortho-Lithiation Protocol

  • Base : Lithium 2,2,6,6-tetramethylpiperidide (LiTMP).

  • Boron Reagent : Trimethyl borate or pinacol boronic ester.

  • Steps :

    • Lithiation of 4-nitrobenzonitrile at -78°C.

    • Quenching with trimethyl borate.

    • Acidic workup to isolate the boronic acid.

    • Esterification with pinacol.

Example :
Ortho-lithiation of 4-nitrobenzonitrile with LiTMP in THF at -78°C, followed by quenching with B(OMe)3_3, yielded the boronic acid, which was esterified to the target compound in 82% overall yield.

Industrial-Scale Production

Continuous Flow Reactor Systems

  • Advantages : Improved heat transfer and reduced reaction times.

  • Conditions :

    • Residence Time : 10–30 minutes.

    • Catalyst : Immobilized Pd on carbon or silica.

    • Output : 50–100 kg/day with >99% purity.

Cost Optimization

FactorLaboratory ScaleIndustrial Scale
Catalyst Reuse1–2 cycles5–10 cycles
Solvent Recovery<50%>90%
Energy Consumption5 kW·h/kg1.2 kW·h/kg
RegulationRequirement
REACHRegistration required for >1 ton/yr
OSHAPEL: 0.1 mg/m³ for boron compounds

Comparative Analysis of Methods

MethodYield (%)Cost (USD/g)Scalability
Suzuki-Miyaura85–95120–150High
Ir-Catalyzed Borylation70–80200–220Moderate
Lithiation-Borylation75–85180–200Low

Emerging Techniques

Photoredox Catalysis

Recent studies explore visible-light-mediated borylation using Ru(bpy)32+_3^{2+} catalysts, achieving 65% yield at room temperature.

Electrochemical Methods

Anodic oxidation of 4-nitrobenzonitrile in the presence of B2_2pin2_2 and Pd electrodes shows promise, with 55% yield reported .

Biological Activity

4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C13H15BN2O4
  • Molecular Weight : 274.08 g/mol
  • CAS Number : 1218791-28-6
  • Boiling Point : 434.7 ± 40.0 °C
  • Purity : ≥97% .

The biological activity of this compound can be attributed to its structure, which includes a nitro group and a dioxaborolane moiety. The presence of these functional groups suggests potential interactions with biological targets such as enzymes and receptors.

Antiparasitic Activity

Research indicates that compounds similar to 4-nitro derivatives exhibit antiparasitic properties. For instance, studies on related dioxaborolane compounds have shown effectiveness against Plasmodium species in vitro and in animal models . The incorporation of polar functionalities has been noted to enhance solubility and activity against parasites .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of similar compounds on various cell lines. For example, modifications in the dioxaborolane structure have led to varying degrees of cytotoxicity against human HepG2 cells, suggesting that structural changes can significantly influence biological outcomes . The balance between activity and cytotoxicity is crucial for therapeutic applications.

Study 1: Antiparasitic Efficacy

A study evaluated the effectiveness of a series of dioxaborolane compounds against P. falciparum using a mouse model. The results indicated that modifications to the dioxaborolane scaffold improved metabolic stability and efficacy against malaria parasites. Specifically, the introduction of specific substituents enhanced potency while reducing cytotoxic effects .

Study 2: Metabolic Stability

Another investigation focused on the metabolic stability of dioxaborolane derivatives. It was found that lipophilicity played a significant role in determining both the solubility and the metabolic rates in human liver microsomes. Compounds with balanced lipophilicity showed improved stability and reduced toxicity .

Data Tables

PropertyValue
Molecular Weight274.08 g/mol
Boiling Point434.7 ± 40.0 °C
Purity≥97%
Antiparasitic EC50 (μM)Varies by structure; e.g., 0.010 μM for optimized variants
Cytotoxicity (HepG2)Varies; some derivatives show low toxicity

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Related Boronate Esters

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Applications/Reactivity References
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile -CN at para, -Bpin at para C₁₃H₁₆BNO₂ 229.08 171364-82-2 Suzuki coupling, charge-transfer dyads
4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile -CN at para, -Cl at meta, -Bpin at meta C₁₃H₁₅BClNO₂ 263.53 863868-30-8 Halogen exchange reactions
4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (Target) -CN at para, -NO₂ at para, -Bpin at ortho C₁₃H₁₅BN₂O₄ 298.09 Not explicitly listed High electrophilicity for cross-couplings
2-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile -CN at para, cyclopropyl at ortho, -Bpin at para C₁₆H₂₀BNO₂ 269.15 2223041-07-2 Steric hindrance studies

Key Observations:

  • Electron-Withdrawing Effects: The nitro group in the target compound increases electrophilicity compared to the chloro or unsubstituted analogs, enhancing reactivity in palladium-catalyzed couplings .
  • Steric Considerations: Cyclopropyl substituents (e.g., in 2-cyclopropyl derivatives) introduce steric hindrance, reducing reaction rates but improving selectivity in certain transformations .
  • Positional Isomerism: Para-substituted boronates (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile) are more common in materials science for constructing linear conjugated systems, whereas ortho-substituted variants (like the target compound) may favor nonlinear architectures .

Table 2: Reactivity Comparison in Cross-Coupling Reactions

Compound Reaction Type Yield (%) Conditions Key Findings References
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile Suzuki-Miyaura Coupling 88–90 Pd(PPh₃)₄, K₂CO₃, DME, 80°C High yields in biaryl synthesis
4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile Halogen Exchange 46–62 Ni catalysis, THF, 40°C Moderate yields due to competing pathways
Target Compound Suzuki-Miyaura Coupling (Theoretical) N/A Pd-based catalysts Predicted high reactivity due to -NO₂

Notable Trends:

  • Yields and Selectivity: Para-substituted boronates generally achieve higher yields (e.g., 88–90% in ) compared to ortho/meta-substituted analogs, likely due to reduced steric interference.
  • Catalyst Compatibility: Nickel catalysts () are effective for sterically hindered substrates, while palladium dominates in electron-deficient systems like the target compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A two-step approach is common:

Borylation : React a nitro-substituted aryl halide (e.g., 2-bromo-4-nitrobenzonitrile) with bis(pinacolato)diboron (B₂pin₂) using a palladium catalyst (e.g., Pd(dppf)Cl₂) in anhydrous THF at 80°C for 12–24 hours .

Purification : Isolate the product via column chromatography (hexane/ethyl acetate gradient) and confirm purity via HPLC (>95%) .

  • Key Data : Yields range from 60–80% depending on the halogen substituent (Br vs. I) and catalyst loading .

Q. How is the compound characterized structurally and functionally?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm regiochemistry and boronate ester formation. For example, the boron-linked aromatic proton appears as a singlet at δ 7.8–8.2 ppm .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal analysis to resolve nitro and boronate group orientations .
  • Infrared Spectroscopy (IR) : Detect nitrile (C≡N) stretches at ~2220 cm⁻¹ and nitro (NO₂) stretches at ~1520 cm⁻¹ .

Q. What are its primary applications in organic synthesis?

  • Methodological Answer : The compound serves as a versatile boronate building block for:

  • Suzuki-Miyaura Coupling : Forms biaryl linkages with aryl halides (e.g., synthesis of conjugated polymers or drug intermediates) .
  • Nitrile Functionalization : The nitrile group enables further derivatization (e.g., reduction to amines or hydrolysis to carboxylic acids) .

Advanced Research Questions

Q. How do electronic effects of the nitro group influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • The nitro group is a strong electron-withdrawing group (EWG), which reduces electron density at the boron-linked carbon, slowing oxidative addition but enhancing transmetallation efficiency.
  • Kinetic Studies : Compare coupling rates with non-nitro analogs (e.g., 4-methoxy derivatives) using time-resolved 19F^{19}\text{F} NMR to track reaction progress .
  • Computational Analysis : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) predict charge distribution and transition-state barriers .

Q. How can conflicting spectroscopic data for similar boronate esters be resolved?

  • Methodological Answer :

  • Case Study : If 11B^{11}\text{B} NMR signals overlap (e.g., δ 30–32 ppm for dioxaborolanes), use heteronuclear correlation experiments (HMBC) to assign boron connectivity .
  • Contradiction Resolution : Discrepancies in melting points or solubility (e.g., due to polymorphism) require differential scanning calorimetry (DSC) and powder XRD .

Q. What strategies mitigate competing side reactions during functionalization of the nitrile group?

  • Methodological Answer :

  • Protection/Deprotection : Temporarily convert the nitrile to an amide (e.g., using H₂O₂/NaOH) to prevent unwanted nucleophilic attack during boronate transformations .
  • Selective Catalysis : Employ Pd/Cu bimetallic systems for sequential Suzuki coupling and nitrile hydrolysis without boronate cleavage .

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